

# Carpesterol: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Carpesterol**, a naturally occurring phytosterol, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its antineoplastic and lipase inhibitory activities. This technical guide provides an in-depth overview of the discovery and history of **carpesterol** isolation, complete with detailed experimental protocols derived from seminal and contemporary research. Quantitative data are presented in structured tables for ease of comparison, and key biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action. This document serves as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

#### **Discovery and History**

Carpesterol was first isolated and its structure elucidated in 1971 by John A. Beisler and Y. Sato from the plant Solanum xanthocarpum, a member of the Solanaceae family.[1][2][3] Their pioneering work, published in The Journal of Organic Chemistry, laid the foundation for future research into this novel sterol.[1][2][3] Subsequent studies have confirmed the presence of carpesterol in other Solanaceae species, including Solanum nigrum and Solanum indicum.[4] Early research focused on its chemical characterization, while more recent investigations have



explored its biological activities, particularly its potential as an anticancer agent and a pancreatic lipase inhibitor.[4][5]

## **Physicochemical Properties**

**Carpesterol** is a complex steroidal compound with the molecular formula C37H54O4.[6] Its detailed physicochemical properties are summarized in the table below, compiled from various chemical databases.

Property	Value	Reference	
Molecular Formula	C37H54O4	[6]	
Molecular Weight	562.8 g/mol	[6]	
IUPAC Name	[(3S,4S,5S,9R,10R,13R,14R,17R)-17-[(2S,3R,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-4,10,13-trimethyl-6-oxo-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] benzoate	[6]	
CAS Number	31077-78-8	[6]	
Topological Polar Surface Area	63.6 Ų	[6]	
XLogP3	9.3	[6]	
Hydrogen Bond Donor Count	1	[6]	
Hydrogen Bond Acceptor Count	4	[6]	
Rotatable Bond Count	8	[6]	

## Experimental Protocols Original Isolation of Carpesterol from Solanum xanthocarpum (Beisler and Sato, 1971)

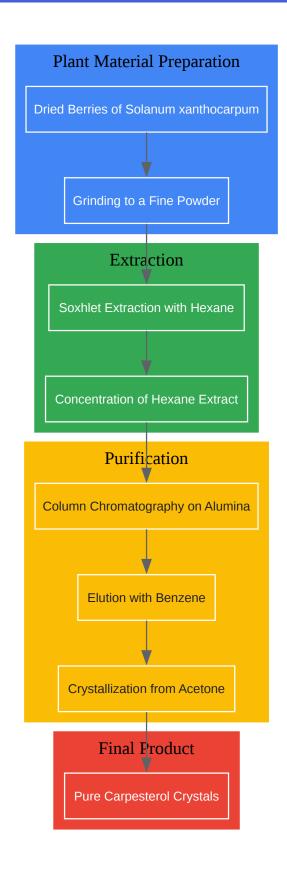


#### Foundational & Exploratory

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The following protocol is a generalized reconstruction based on common phytosterol isolation techniques of the era, as the full text of the original 1971 publication is not widely available. It is intended to provide a logical workflow representative of the original discovery.





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A logical workflow for the original isolation of **Carpesterol**.



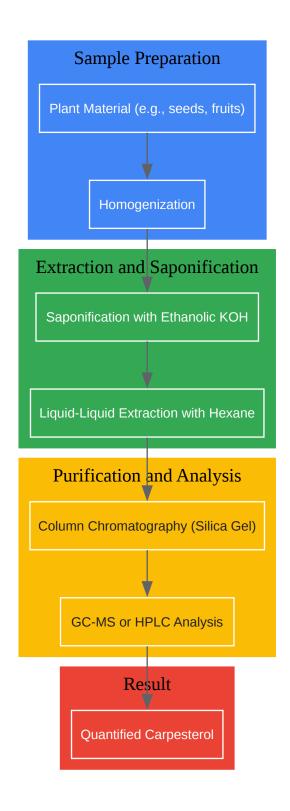
#### Methodology:

- Plant Material Preparation: The ripe berries of Solanum xanthocarpum were collected, airdried, and then finely powdered.
- Extraction: The powdered plant material was subjected to exhaustive extraction with hexane
  in a Soxhlet apparatus. The resulting hexane extract was then concentrated under reduced
  pressure to yield a crude residue.
- Purification: The crude extract was subjected to column chromatography on neutral alumina.
   The column was eluted with solvents of increasing polarity. The fractions eluted with benzene were found to contain carpesterol.
- Crystallization: The carpesterol-containing fractions were combined and concentrated. The
  residue was then crystallized from acetone to yield pure carpesterol.

#### **Modern Isolation and Quantification of Phytosterols**

Modern approaches to phytosterol isolation often involve saponification to hydrolyze sterol esters, followed by chromatographic techniques for purification and quantification.





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A general workflow for modern phytosterol isolation.

Methodology:



- Sample Preparation: A known weight of the dried and powdered plant material is taken.
- Saponification: The sample is refluxed with an alcoholic solution of potassium hydroxide (e.g., 2M KOH in 95% ethanol) to hydrolyze any esterified sterols.
- Extraction: The saponified mixture is cooled and then extracted with an organic solvent such as hexane or petroleum ether to separate the unsaponifiable matter, which contains the free sterols.
- Purification: The crude sterol extract is then purified using column chromatography, typically with silica gel as the stationary phase.
- Analysis and Quantification: The purified fractions are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for identification and quantification of carpesterol.

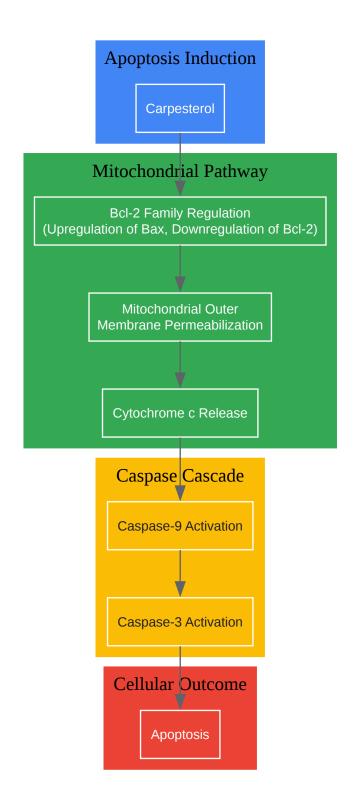
#### **Biological Activity and Signaling Pathways**

**Carpesterol** has demonstrated notable biological activities, primarily its antineoplastic and lipase inhibitory effects.

#### **Antineoplastic Activity**

**Carpesterol** has been reported to exhibit antitumor activity, with studies suggesting its potential to induce apoptosis in cancer cells.[4] The apoptotic effects and the amount of DNA fragmentation were observed to increase in a dose-dependent manner after treatment with extracts containing **carpesterol**.[4][7] While the precise molecular mechanisms of **carpesterol**-induced apoptosis are still under investigation, it is hypothesized to follow the intrinsic (mitochondrial) pathway, similar to other phytosterols.





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A proposed intrinsic apoptosis pathway for **Carpesterol**.



This proposed pathway involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates the caspase cascade, ultimately resulting in programmed cell death.

### **Lipase Inhibitory Activity**

**Carpesterol** has been identified as a competitive inhibitor of pancreatic lipase, an enzyme crucial for the digestion of dietary fats.[5] This inhibitory action suggests its potential as a therapeutic agent for managing obesity.

Quantitative Data on Lipase Inhibition:

Compound	IC50 Value	Type of Inhibition	Reference
Carpesterol	56.0 μg/mL	Competitive	[5]
Orlistat (Control)	3.5 ng/mL	-	[5]

#### **Conclusion and Future Directions**

The discovery and isolation of **carpesterol** represent a significant contribution to the field of natural product chemistry. Its demonstrated antineoplastic and lipase inhibitory activities underscore its potential for further investigation and development as a therapeutic agent. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by **carpesterol** to fully understand its mechanism of action. Furthermore, preclinical and clinical studies are warranted to evaluate its efficacy and safety in various disease models. The development of efficient and scalable methods for the synthesis or large-scale isolation of **carpesterol** will also be crucial for its translation into clinical practice.

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